Methyl cyclohexylacetate
Overview
Description
Synthesis Analysis
The synthesis of methyl cyclohexylacetate and its derivatives involves several key reactions. Cyclohexenone derivatives, for instance, can be synthesized through an aromatization reaction involving methyl 2-aryl-6-oxocyclohex-1-enylacetates. This process entails heating the compounds with base-solvent systems, leading to the transformation of the cyclohexenone system to a phenolic structure with the loss of the acetate side-chain (Nasipuri, Roy Choudhury, & Bhattacharya, 1973). Furthermore, the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine yields high yields of methyl cyclohexanecarboxylate, highlighting the efficiency of this process (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Molecular Structure Analysis
The molecular structure of methyl cyclohexylacetate and related compounds can significantly influence their chemical reactivity and physical properties. For example, chemical shifts in methylcyclohexane have been studied to determine the effect of a single methyl group on the chemical shifts of protons in a cyclohexane ring (Lambert & Takeuchi, 1969).
Chemical Reactions and Properties
Chemical reactions involving methyl cyclohexylacetate are diverse and lead to the formation of various significant compounds. For instance, the ozonolytic cleavage of cyclohexene yields terminally differentiated products, including methyl 6-oxohexanoate and methyl 6,6-dimethoxyhexanoate, showcasing the versatility of reactions involving cyclohexene derivatives (Claus & Schreiber, 2003).
Physical Properties Analysis
The physical properties of methyl cyclohexylacetate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. The thermodynamic properties and molecular structure of cyclohexane, methylcyclohexane, and dimethylcyclohexanes have been extensively studied to understand their behavior in chemical reactions and potential applications (Beckett, Pitzer, & Spitzer, 1947).
Chemical Properties Analysis
The chemical properties of methyl cyclohexylacetate, including reactivity, stability, and compatibility with other compounds, play a significant role in its application in organic synthesis. The experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion provides insights into its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).
Scientific Research Applications
Methyl cyclohexylacetate is used in the field of chemical synthesis .
Application Summary
Methyl cyclohexylacetate is used as a starting material in the synthesis of cyclohexanol . Cyclohexanol is a value-added chemical that has a large application market .
Methods of Application
The synthesis of cyclohexanol involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This process not only provides a novel route to yield cyclohexanol and ethanol, but also rationally utilizes excess acetic acid .
For instance, heterocyclic compounds, which may include structures similar to Methyl cyclohexylacetate, are present in more than 85% of all physiologically active chemical compounds . These compounds are found in a variety of medicinally important substances, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .
For instance, heterocyclic compounds, which may include structures similar to Methyl cyclohexylacetate, are present in more than 85% of all physiologically active chemical compounds . These compounds are found in a variety of medicinally important substances, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .
Safety And Hazards
properties
IUPAC Name |
methyl 2-cyclohexylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRVLCKXGWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162451 | |
Record name | Methylcyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cyclohexylacetate | |
CAS RN |
14352-61-5 | |
Record name | Cyclohexaneacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14352-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneacetic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014352615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14352-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexaneacetic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylcyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclohexylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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